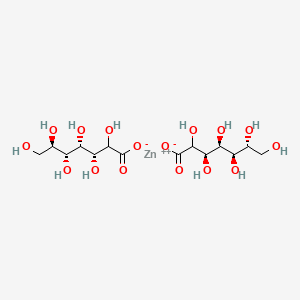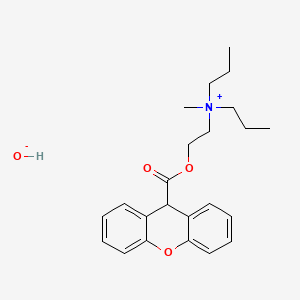
N-(5-(Diethylamino)-2-((6-(methylsulphonyl)-2-benzothiazolyl)azo)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(Diethylamino)-2-((6-(methylsulphonyl)-2-benzothiazolyl)azo)phenyl)acetamide is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (―N=N―) and are widely used in various industries, particularly in the production of dyes and pigments
Méthodes De Préparation
The synthesis of N-(5-(Diethylamino)-2-((6-(methylsulphonyl)-2-benzothiazolyl)azo)phenyl)acetamide typically involves a multi-step process. The general synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Azo Group: The azo group is introduced by diazotization of an aromatic amine followed by coupling with the benzothiazole derivative.
Attachment of the Diethylamino Group: The diethylamino group is introduced through nucleophilic substitution reactions.
Acetylation: The final step involves the acetylation of the amino group to form the acetamide derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process .
Analyse Des Réactions Chimiques
N-(5-(Diethylamino)-2-((6-(methylsulphonyl)-2-benzothiazolyl)azo)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium dithionite, and various electrophiles and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(5-(Diethylamino)-2-((6-(methylsulphonyl)-2-benzothiazolyl)azo)phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of N-(5-(Diethylamino)-2-((6-(methylsulphonyl)-2-benzothiazolyl)azo)phenyl)acetamide involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with various biological molecules. The benzothiazole ring is known to interact with DNA and proteins, potentially disrupting their function and leading to biological effects . The diethylamino group can enhance the compound’s solubility and facilitate its transport across cell membranes .
Comparaison Avec Des Composés Similaires
N-(5-(Diethylamino)-2-((6-(methylsulphonyl)-2-benzothiazolyl)azo)phenyl)acetamide can be compared with other azo compounds such as:
Methyl Orange: A commonly used pH indicator with a simpler structure.
Disperse Orange 3: A dye used in the textile industry with a similar azo group but different substituents.
Sudan I: A dye used in food and cosmetics with a different aromatic structure.
The uniqueness of this compound lies in its combination of the benzothiazole ring and the diethylamino group, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
84100-08-3 |
|---|---|
Formule moléculaire |
C20H23N5O3S2 |
Poids moléculaire |
445.6 g/mol |
Nom IUPAC |
N-[5-(diethylamino)-2-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C20H23N5O3S2/c1-5-25(6-2)14-7-9-16(18(11-14)21-13(3)26)23-24-20-22-17-10-8-15(30(4,27)28)12-19(17)29-20/h7-12H,5-6H2,1-4H3,(H,21,26) |
Clé InChI |
WQMTZBFEBBDAAD-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


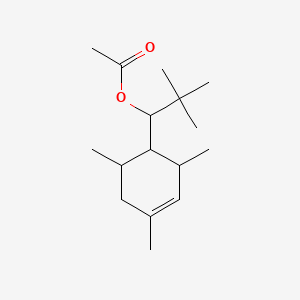


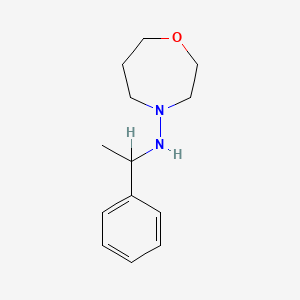


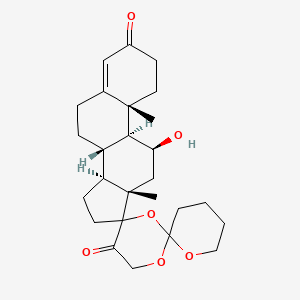
![zinc;bis(2-cyanoethyl)-[7-(diethylamino)phenoxazin-3-ylidene]azanium;tetrachloride](/img/structure/B12693626.png)


